5-Chloro-6-methoxy-2-methylquinoline hydrochloride
Description
Properties
IUPAC Name |
5-chloro-6-methoxy-2-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLOXRNSGHMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-6-methoxy-2-methylquinoline hydrochloride typically follows a multi-step process involving:
- Formation of a quinoline core with methoxy and methyl substituents
- Chlorination at the 5-position of the quinoline ring
- Conversion to the hydrochloride salt form for stability and handling
The key intermediate is often a 6-methoxy-4-methylquinoline or related quinolone derivative, which undergoes chlorination to introduce the chloro substituent.
Detailed Synthesis Steps and Conditions
| Step | Description | Reagents and Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of 6-methoxy-4-methylquinoline | Cyclization of p-anisidine with ethyl acetoacetate in diphenyl ether | High yield reported; forms 6-methoxy-4-hydroxy-2-methylquinoline intermediate |
| 2 | Chlorination to 5-chloro-6-methoxy-2-methylquinoline | Treatment with phosphorus oxychloride (POCl3) at 80–110 °C, often in toluene or neat POCl3 | Yields around 87–94%; reaction time 24 h; careful temperature control to avoid over-chlorination |
| 3 | Conversion to hydrochloride salt | Quenching reaction mixture into cold water followed by acidification with HCl | Product isolated as hydrochloride salt, enhancing stability and purity |
| 4 | Purification | Filtration, washing with water, drying under vacuum | Purity >99% by HPLC reported in some studies |
This general approach is supported by multiple studies and patents, emphasizing the use of POCl3 for selective chlorination and the importance of controlled reaction conditions.
Representative Experimental Procedure (Adapted from Literature)
- Starting material: 6-methoxy-4-methyl-2-quinolone (94.6 mg, 0.5 mmol)
- Solvent: Anhydrous toluene (1 mL)
- Chlorinating agent: Phosphorus oxychloride (POCl3, 4 equiv, 187 μL)
- Reaction: Stirred under argon at 80 °C for 24 hours in a sealed vial
- Work-up: Reaction mixture added dropwise to ice water with aqueous NH4OH to precipitate product
- Isolation: Filtration, washing with water, and drying under vacuum
- Yield: 87% isolated yield of 6-methoxy-4-methyl-2-chloroquinoline intermediate, which can be further converted to this compound by subsequent chlorination and acidification steps.
Alternative Chlorination Method
- Reagent: Sulfuryl chloride (SO2Cl2) in glacial acetic acid
- Conditions: Addition of SO2Cl2 dropwise to 2,6-dimethoxy-4-methylquinoline at 65 °C for 30 minutes
- Result: Formation of 2,6-dimethoxy-5-chloro-4-methylquinoline with 94% yield and >99.5% purity
- Notes: This method provides an alternative chlorination approach with high selectivity and yield.
Methoxylation and Demethylation Steps
Summary Table of Key Reactions
| Compound | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 6-methoxy-4-methylquinoline | Chlorination to 6-methoxy-4-methyl-2-chloroquinoline | POCl3 | 80 °C, 24 h | 87% | Argon atmosphere, toluene solvent |
| 2,6-dimethoxy-4-methylquinoline | Chlorination to 2,6-dimethoxy-5-chloro-4-methylquinoline | Sulfuryl chloride in acetic acid | 65 °C, 30 min | 94% | High purity, alternative chlorination |
| 4-chloro-6-methoxy-2-methylquinoline | Demethylation | BBr3 | 0 °C, dropwise addition | Moderate yields | For conversion to hydroxy derivatives |
Research Findings and Analysis
- The use of phosphorus oxychloride is a well-established method for selective chlorination on quinoline rings, providing high yields and purity when reaction parameters are optimized.
- Sulfuryl chloride offers a milder alternative with excellent selectivity for the 5-position chlorination on dimethoxy-substituted quinolines.
- Methoxylation at the 6-position is crucial for biological activity and is introduced early in the synthesis to facilitate subsequent modifications.
- The hydrochloride salt form enhances the compound’s stability and ease of handling, which is essential for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxy-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmacology:
- Antimalarial Activity : Research has shown that quinoline derivatives, including 5-chloro-6-methoxy-2-methylquinoline hydrochloride, possess antimalarial properties. Studies indicate that modifications to the quinoline structure can enhance potency against Plasmodium species. For instance, the introduction of chlorine and methoxy groups has been associated with increased antiplasmodial activity, as seen in structure-activity relationship studies where certain analogs demonstrated low nanomolar efficacy against malaria strains .
- Antibacterial and Antifungal Properties : Compounds with the quinoline structure have been reported to show significant antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus, and antifungal activity against fungi like Aspergillus niger and Curvularia lunata . The specific substitution patterns on the quinoline ring can influence these activities, making this area ripe for further exploration.
- Anticancer Potential : Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain quinoline compounds can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the quinoline ring can significantly alter biological activity. For example, studies have shown that introducing different groups at specific positions can enhance antimalarial activity, with chlorinated derivatives often outperforming their fluorinated counterparts .
- Quantitative SAR Studies : Detailed quantitative analyses have been conducted to correlate chemical structure with biological activity. These studies provide insights into which modifications yield the most potent compounds, guiding future synthetic efforts .
Case Studies
Several notable case studies highlight the applications of this compound:
- Antimalarial Efficacy Study : A study evaluated various analogs of quinoline derivatives against Plasmodium falciparum. The results indicated that compounds with chlorine substitutions exhibited superior activity compared to those without. This underscores the importance of structural modifications in enhancing therapeutic effects .
- Cytotoxicity Assessment : In vitro assays using breast cancer cell lines demonstrated that certain derivatives of this compound showed significant cytotoxic effects, suggesting potential for development as an anticancer agent .
- Antibacterial Testing : A study focused on the antibacterial properties of quinoline derivatives found that specific substitutions led to increased efficacy against multi-drug resistant bacterial strains, highlighting their potential in treating infections where conventional antibiotics fail .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division in microbial and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their substituent effects are summarized below:
Table 1: Structural and Pharmacological Comparison
Pharmacological Activity Trends
- Antimalarial Activity: The 8-β-aminoethylamino analog exhibits notable antimalarial efficacy, attributed to the aminoethyl side chain enhancing target binding . In contrast, the target compound’s substituents (Cl, OCH₃) may prioritize solubility over bioactivity.
- CNS Potential: The 6-chloro-2-methyl-4-phenylquinoline derivative’s bulky aryl groups suggest CNS receptor interactions, a property less pronounced in the target compound due to its simpler substituents .
Research Implications and Gaps
- Activity Data : The target compound lacks explicit pharmacological data in the provided evidence, highlighting a need for targeted bioassays.
Biological Activity
5-Chloro-6-methoxy-2-methylquinoline hydrochloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the compound's biological activity.
Overview of Quinoline Compounds
Quinoline derivatives are known for their broad applications in medicinal chemistry. They exhibit a wide range of biological activities due to their ability to interact with various biological targets, including enzymes and receptors. The specific compound this compound has been studied for its potential therapeutic effects.
Target Interactions
The compound interacts with several key enzymes and proteins within biological systems. Notably, it has been shown to engage with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, thereby influencing metabolic pathways critical for cellular function.
Cellular Effects
this compound impacts various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to alter the activity of transcription factors, leading to significant changes in gene expression profiles. Additionally, it affects cellular metabolism by influencing key metabolic enzymes.
Antimicrobial Activity
Studies have demonstrated that quinoline derivatives exhibit potent antimicrobial properties. For instance, various analogues of quinoline have shown activity against a range of pathogens, including bacteria and fungi. The specific compound has been evaluated for its effectiveness against resistant strains, showcasing promising results in inhibiting growth at low concentrations .
Antimalarial Efficacy
Research indicates that this compound possesses antimalarial properties. In vitro studies have shown that it can effectively inhibit the growth of Plasmodium species, the causative agents of malaria. The compound's mechanism involves interference with the parasite's metabolic processes, leading to reduced viability .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro assays have revealed that it can induce cytotoxic effects on various cancer cell lines. For example, studies show that it inhibits cell proliferation and induces apoptosis in colorectal cancer cells by disrupting cell cycle progression at the G2/M phase .
Case Studies and Experimental Data
Several studies provide quantitative data on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-Chloro-6-methoxy-2-methylquinoline hydrochloride, and how is purity optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors or through halogenation of methoxy-substituted quinoline intermediates. Purity optimization involves column chromatography and recrystallization, followed by HPLC analysis (>95% purity, as per industrial standards). For example, analogs like 2-Chloro-6-methylquinoline are synthesized using Friedländer condensation, with purity verified via HPLC . Impurity profiling, as demonstrated in related hydrochloride compounds, requires LC-MS to identify by-products and adjust reaction conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and chloride integration.
- FT-IR for functional group validation (e.g., C-Cl stretching at ~550 cm⁻¹).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺). Structural analogs, such as 4-chloro-2-methylquinoline-6-carboxylic acid, have been characterized using these methods, with PubChem providing detailed spectral data .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC monitoring. Safety data sheets for related hydrochlorides recommend storage at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning substituent positions on the quinoline core?
- Methodological Answer : Ambiguities in NMR assignments (e.g., distinguishing methoxy vs. chloro substituent environments) can be addressed via 2D NMR (COSY, HSQC) or X-ray crystallography. For instance, X-ray structures of 6-Chloro-2-methyl-4-phenylquinoline derivatives have been used to unambiguously confirm substitution patterns .
Q. What experimental strategies mitigate by-product formation during the synthesis of this compound?
- Methodological Answer : By-products often arise from incomplete halogenation or methoxy group demethylation. Strategies include:
- Optimizing reaction stoichiometry (e.g., controlled Cl₂ gas flow for chlorination).
- Using protective groups for sensitive substituents during synthesis.
- Post-synthetic purification via preparative HPLC, as demonstrated in impurity studies for related pharmaceuticals .
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites on the quinoline ring. For example, PubChem-derived InChI keys and SMILES notations enable molecular docking studies to explore interactions with biological targets or catalysts .
Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Low-concentration impurities (e.g., dechlorinated by-products) require high-sensitivity LC-MS/MS with MRM (multiple reaction monitoring). Method validation includes spike-recovery experiments and comparison with reference standards, as outlined in pharmaceutical impurity profiling protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
